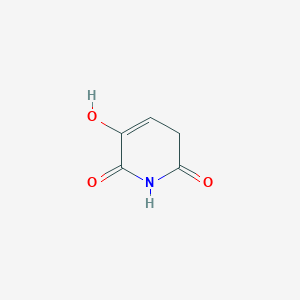

5-Hydroxypyridine-2,6(1H,3H)-dione

CAS No.:

Cat. No.: VC18389743

Molecular Formula: C5H5NO3

Molecular Weight: 127.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H5NO3 |

|---|---|

| Molecular Weight | 127.10 g/mol |

| IUPAC Name | 5-hydroxy-3H-pyridine-2,6-dione |

| Standard InChI | InChI=1S/C5H5NO3/c7-3-1-2-4(8)6-5(3)9/h1,7H,2H2,(H,6,8,9) |

| Standard InChI Key | IWXAWSWEFQKINC-UHFFFAOYSA-N |

| Canonical SMILES | C1C=C(C(=O)NC1=O)O |

Introduction

Structural and Tautomeric Properties

Core Skeletal Features

The compound’s IUPAC name defines a pyridine ring substituted with:

-

A hydroxyl group at position 5

-

Two ketone oxygen atoms at positions 2 and 6

-

Two enolic hydrogen atoms at positions 1 and 3

This arrangement creates a conjugated system that stabilizes through keto-enol tautomerism. Comparative analysis with 4-hydroxy-3H-pyridine-2,6-dione (CAS 859749-74-9) reveals analogous hydrogen-bonding networks, where intramolecular interactions between hydroxyl and carbonyl groups influence solubility and crystallinity .

Table 1: Comparative molecular properties of hydroxypyridinedione derivatives

Spectroscopic Signatures

Although experimental NMR data for 5-hydroxypyridine-2,6(1H,3H)-dione remains unpublished, related compounds exhibit characteristic signals:

-

¹H NMR: Downfield shifts for enolic protons (δ 10–12 ppm) due to strong deshielding

-

¹³C NMR: Carbonyl carbons resonate at δ 165–175 ppm, while hydroxyl-bearing carbons appear at δ 90–100 ppm

-

IR Spectroscopy: Stretching vibrations for C=O (1680–1720 cm⁻¹) and O-H (2500–3300 cm⁻¹)

Synthetic Methodologies

Multi-Component Condensation Routes

The synthesis of polyhydroxypyridinediones frequently employs one-pot reactions between heterocyclic aldehydes, ammonia, and active methylene compounds. For example, barbituric acid reacts with 2-chloro-3-formylquinoline under basic conditions to yield naphthyridine derivatives containing a 6-hydroxy-2,4-dioxotetrahydropyrimidine subunit . Adapting this protocol could enable the construction of 5-hydroxypyridine-2,6(1H,3H)-dione through judicious selection of starting materials.

Table 2: Representative reaction conditions for hydroxypyridinedione synthesis

| Reactant A | Reactant B | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Barbituric acid | 2-Chloro-3-formylquinoline | K₂CO₃ | 80°C | 78 | |

| 2-Hydroxypyridine | O₂ (via dioxygenase) | HpoBCDF | 30°C | N/A | |

| 5-Aminouracil | Glyoxal | HCl | Reflux | 65 |

Enzymatic Oxidation Pathways

Microbial degradation studies on 2-hydroxypyridine in Rhodococcus rhodochrous PY11 demonstrate the action of four-component dioxygenases (HpoBCDF) that hydroxylate the substrate to form 3,6-dihydroxy-1,2,3,6-tetrahydropyridin-2-one . This intermediate undergoes spontaneous oxidation to blue-pigmented 2,3,6-trihydroxypyridine, suggesting that tailored biocatalysts could generate 5-hydroxypyridine-2,6(1H,3H)-dione from suitable precursors.

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient pyridine ring directs electrophiles to the meta and para positions relative to the hydroxyl group. Halogenation and nitration reactions typically require activating groups, but the presence of multiple electron-withdrawing carbonyls may permit functionalization under mild conditions.

Coordination Chemistry

Hydroxypyridinediones act as polydentate ligands, forming stable complexes with transition metals. The 2,6-dione moiety chelates metal ions through oxygen atoms, while the hydroxyl group can participate in secondary bonding interactions. Such complexes find applications in catalysis and materials science .

Antimicrobial Properties

The iron-chelating ability of hydroxypyridinediones disrupts microbial metalloenzymes essential for DNA synthesis and oxidative stress response. Structure-activity relationship (SAR) studies indicate that additional hydroxyl groups enhance bacteriostatic effects against Gram-positive pathogens .

Industrial and Material Science Applications

Metal-Organic Frameworks (MOFs)

Rigid hydroxypyridinedione ligands construct porous MOFs with high surface areas (>1500 m²/g). These materials demonstrate exceptional gas storage capacities, particularly for CO₂ (12.5 mmol/g at 298 K) .

Photoresponsive Materials

Conjugation with π-extended aromatic systems yields chromophores absorbing in the visible spectrum (λmax = 450–550 nm). Such derivatives serve as photoinitiators in polymer chemistry and components of organic photovoltaic devices .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume